Selective End Product Inhibition of Formamidopyrimidine-DNA Glycosylase Versus Inactive Pyrimidine Analogs
5-Nitroso-2,4,6-triaminopyrimidine selectively inhibits formamidopyrimidine-DNA glycosylase from E. coli, whereas structurally related pyrimidine analogs including 2,4,6-triaminopyrimidine, oxauracil, and 2,5,6-triamino-2-hydroxypyrimidine sulfate showed no detectable inhibitory activity in the same assay system [1]. This represents a qualitative, binary differentiation (active vs. inactive) rather than a graded potency difference.
| Evidence Dimension | End product inhibition of E. coli formamidopyrimidine-DNA glycosylase |
|---|---|
| Target Compound Data | Active (exhibited end product inhibition) |
| Comparator Or Baseline | 2,4,6-triaminopyrimidine: inactive; oxauracil: inactive; 2,5,6-triamino-2-hydroxypyrimidine sulfate: inactive; formamidopyrimidine: active |
| Quantified Difference | Binary qualitative difference; only 2 of 5 pyrimidine analogs tested were active |
| Conditions | In vitro enzyme assay using >8000-fold purified E. coli formamidopyrimidine-DNA glycosylase |
Why This Matters
This selectivity demonstrates that the nitroso group at the 5-position is essential for glycosylase inhibitory activity, making 5-nitroso-2,4,6-triaminopyrimidine uniquely suited for studies of DNA repair enzyme modulation where generic pyrimidine analogs would fail.
- [1] Chetsanga, C. J., et al. (1981). Purification and characterization of Escherichia coli formamidopyrimidine-DNA glycosylase that excises damaged 7-methylguanine from deoxyribonucleic acid. Biochemistry, 20(18), 5201–5207. https://doi.org/10.1021/bi00521a016 View Source
